7-Methyl-1,3-benzoxazol-6-ol
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Overview
Description
7-Methyl-1,3-benzoxazol-6-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a methyl group attached to the seventh position and a hydroxyl group at the sixth position.
Mechanism of Action
Target of Action:
Benzoxazole derivatives have been studied for various pharmacological activities, including antibacterial, antifungal, and anticancer effects
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, pH variations affect solubility and absorption.
: Kakkar, S., Tahlan, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis, and biological evaluation. Chemistry Central Journal, 12(1), 92. Read more
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,3-benzoxazol-6-ol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol at 50°C . This reaction yields the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
7-Methyl-1,3-benzoxazol-6-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzoxazole derivatives, including this compound, have shown potential as anticancer agents.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzoxazol-6-ol: Similar structure but with a methyl group at the second position.
Benzoxazole: The parent compound without any substituents.
2-Aminophenol: A precursor used in the synthesis of benzoxazole derivatives.
Uniqueness
7-Methyl-1,3-benzoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-methyl-1,3-benzoxazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-7(10)3-2-6-8(5)11-4-9-6/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEISCUOXXAGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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